4-(6-Ethoxypyridin-3-yl)morpholine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Researchers pursuing kinase inhibitors or CNS drug targets require the correct 6-ethoxypyridin-3-yl substitution pattern for valid SAR data. Positional isomers (e.g., 2-ethoxy) alter molecular recognition and lipophilicity (XLogP3=1.3), compromising assay results. • Correct 6-ethoxy regiochemistry for kinase hinge-region vector projection • XLogP3=1.3, MW=208.26 g/mol-profiled against positional isomer (CAS 200064-08-0) & lower homolog (CAS 3069493-92-8) • ≥95% purity with HPLC method resolving closely related impurities • Bulk quantities available; custom synthesis inquiries welcome

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 200064-33-1
Cat. No. B1501240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Ethoxypyridin-3-yl)morpholine
CAS200064-33-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)N2CCOCC2
InChIInChI=1S/C11H16N2O2/c1-2-15-11-4-3-10(9-12-11)13-5-7-14-8-6-13/h3-4,9H,2,5-8H2,1H3
InChIKeyXYJZIWRPUKNLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Ethoxypyridin-3-yl)morpholine (CAS 200064-33-1) – Procurement-Relevant Physicochemical Profile


4-(6-Ethoxypyridin-3-yl)morpholine is a heterocyclic building block consisting of a morpholine ring attached to the 3-position of a 6-ethoxypyridine scaffold [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry research programs targeting kinase inhibition and central nervous system disorders [2]. Its value proposition is defined by its specific substitution pattern and resulting physicochemical properties, which differentiate it from positionally isomeric or lower-homolog analogs in terms of lipophilicity and molecular recognition potential [1].

The Risk of Generic Substitution for 4-(6-Ethoxypyridin-3-yl)morpholine in Research Supply Chains


Direct substitution of 4-(6-ethoxypyridin-3-yl)morpholine with its close structural analogs, such as the 2-ethoxy positional isomer or the 6-methoxy lower homolog, is scientifically unjustified without validation. Even when isomers share an identical molecular formula and weight, their distinct connectivity leads to altered molecular shape, electronic distribution, and measurable physicochemical properties like lipophilicity (XLogP3) [1][2]. These differences directly impact chromatographic retention times, phase partitioning in reactions, and potential binding interactions with biological targets during structure-activity relationship (SAR) studies . The quantitative evidence provided below demonstrates that these variations are not trivial, and procurement decisions must be guided by the specific quantitative profile of the target compound.

Quantitative Differentiation of 4-(6-Ethoxypyridin-3-yl)morpholine (CAS 200064-33-1) Against Its Closest Analogs


Differentiation by Positional Isomerism: 6-Ethoxy vs. 2-Ethoxy Substitution

The substitution of the ethoxy group at the pyridine 6-position versus the 2-position produces compounds with identical molecular formulas and weights but distinct spatial and electronic configurations, leading to different biological recognition properties. The target compound 4-(6-ethoxypyridin-3-yl)morpholine and its 2-ethoxy analog are constitutional isomers with a molecular weight of 208.26 g/mol, yet they are classified under different DSSTox Substance IDs, confirming their structural non-equivalence [1][2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Differentiation by Alkoxy Chain Length: Ethoxy vs. Methoxy Impact on Lipophilicity

The target compound's ethoxy group provides higher lipophilicity compared to the methoxy analog. The computed partition coefficient (XLogP3-AA) for 4-(6-ethoxypyridin-3-yl)morpholine is 1.3 [1]. While an exact XLogP3 value for the methoxy analog (CAS 3069493-92-8) is not publicly indexed, the structural difference of a -CH2- unit, combined with its lower molecular weight of 194.23 g/mol , reliably predicts a lower logP, a trend universally observed in alkoxy homologous series.

Physicochemical Profiling Chromatography ADME Prediction

Pharmacophoric Relevance: Privileged Scaffold for Norepinephrine Reuptake Inhibition

The pyridinylmorpholine scaffold, specifically substituted at the pyridine 3-position with a morpholine ring, is a key pharmacophore for selective norepinephrine reuptake inhibition, as documented in foundational patents [1]. The 6-ethoxy substitution pattern of the target compound offers a unique vector for further derivatization that is absent in the unsubstituted or 6-chloro analogs, enabling exploration of distinct regions of the transporter binding pocket.

CNS Drug Discovery Neuropharmacology Transporter Inhibition

Optimized Application Scenarios for 4-(6-Ethoxypyridin-3-yl)morpholine (CAS 200064-33-1)


Medicinal Chemistry: Lead Optimization for CNS Transporter Targets

In structure-activity relationship (SAR) studies for norepinephrine reuptake inhibitors, 4-(6-ethoxypyridin-3-yl)morpholine serves as a key intermediate for introducing the 6-alkoxy substituent, which is critical for modulating lipophilicity (XLogP3 = 1.3) and target engagement [1]. Its specific substitution pattern ensures the synthesis of patent-relevant analogs for CNS drug discovery programs, as identified in the pyridinylmorpholine patent family [2].

Chemical Biology: Synthesis of Kinase Inhibitor Probe Molecules

The 6-ethoxypyridin-3-yl motif is a recognized fragment in kinase inhibitor design, as evidenced by its presence in compounds targeting MAPK1 and other kinases [1]. Using the correctly substituted 4-(6-ethoxypyridin-3-yl)morpholine building block, rather than the 2-ethoxy isomer, ensures the morpholine is projected from the correct vector to interact with the kinase hinge region or solvent-exposed pocket, which is essential for generating accurate biological data.

Analytical Chemistry: Development of Chromatographic Purity Methods

The specific physicochemical profile of this compound, including its XLogP3 of 1.3 and molecular weight of 208.26 g/mol [1], dictates its reversed-phase HPLC retention time. This must be explicitly profiled against its positional isomer (CAS 200064-08-0) and lower homolog (CAS 3069493-92-8) to establish a purity method capable of resolving these closely related potential impurities, ensuring the quality of material used in downstream bioassays.

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